molecular formula C26H32N2O2 B12889542 2,2'-Bis((S)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)-1,1'-biphenyl

2,2'-Bis((S)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)-1,1'-biphenyl

Cat. No.: B12889542
M. Wt: 404.5 g/mol
InChI Key: LJWGDPWOMPINOU-FGZHOGPDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2’-Bis((S)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)-1,1’-biphenyl is a complex organic compound featuring two oxazoline rings attached to a biphenyl core The presence of the tert-butyl groups adds steric hindrance, influencing the compound’s reactivity and stability

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-Bis((S)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)-1,1’-biphenyl typically involves the formation of oxazoline rings from corresponding amino alcohols and carboxylic acids. The reaction conditions often include the use of dehydrating agents to facilitate the cyclization process. For instance, the reaction between 4-tert-butylphenylglycine and 2-bromobenzoyl chloride in the presence of a base like triethylamine can yield the desired oxazoline rings .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2,2’-Bis((S)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)-1,1’-biphenyl undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the biphenyl core, especially at positions ortho to the oxazoline rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of reduced biphenyl derivatives.

    Substitution: Formation of substituted biphenyl derivatives with various functional groups.

Scientific Research Applications

2,2’-Bis((S)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)-1,1’-biphenyl has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,2’-Bis((S)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)-1,1’-biphenyl involves its interaction with molecular targets through its oxazoline rings and biphenyl core. The tert-butyl groups provide steric hindrance, affecting the compound’s binding affinity and selectivity. The pathways involved may include coordination with metal ions and interactions with biological macromolecules .

Comparison with Similar Compounds

Similar Compounds

  • 2,2’-Bis((S)-4-(methyl)-4,5-dihydrooxazol-2-yl)-1,1’-biphenyl
  • 2,2’-Bis((S)-4-(ethyl)-4,5-dihydrooxazol-2-yl)-1,1’-biphenyl
  • 2,2’-Bis((S)-4-(isopropyl)-4,5-dihydrooxazol-2-yl)-1,1’-biphenyl

Uniqueness

The uniqueness of 2,2’-Bis((S)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)-1,1’-biphenyl lies in the presence of the bulky tert-butyl groups, which significantly influence its chemical reactivity and stability compared to its analogs. This steric hindrance can lead to unique catalytic properties and selectivity in chemical reactions .

Properties

Molecular Formula

C26H32N2O2

Molecular Weight

404.5 g/mol

IUPAC Name

(4S)-4-tert-butyl-2-[2-[2-[(4S)-4-tert-butyl-4,5-dihydro-1,3-oxazol-2-yl]phenyl]phenyl]-4,5-dihydro-1,3-oxazole

InChI

InChI=1S/C26H32N2O2/c1-25(2,3)21-15-29-23(27-21)19-13-9-7-11-17(19)18-12-8-10-14-20(18)24-28-22(16-30-24)26(4,5)6/h7-14,21-22H,15-16H2,1-6H3/t21-,22-/m1/s1

InChI Key

LJWGDPWOMPINOU-FGZHOGPDSA-N

Isomeric SMILES

CC(C)(C)[C@H]1COC(=N1)C2=CC=CC=C2C3=CC=CC=C3C4=N[C@H](CO4)C(C)(C)C

Canonical SMILES

CC(C)(C)C1COC(=N1)C2=CC=CC=C2C3=CC=CC=C3C4=NC(CO4)C(C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.